molecular formula C10H13NO2 B3051597 ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate CAS No. 34951-59-2

ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate

Cat. No.: B3051597
CAS No.: 34951-59-2
M. Wt: 179.22 g/mol
InChI Key: QNFBJKVNVWKMNI-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of proline with ethyl acetoacetate under acidic conditions to form the pyrrolizine ring system. The reaction is usually carried out in ethanol with a catalytic amount of acid, such as hydrochloric acid, at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce fully saturated pyrrolizine derivatives.

Scientific Research Applications

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate can be compared with other pyrrolizine derivatives:

The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it suitable for various applications in research and industry.

Properties

IUPAC Name

ethyl 6,7-dihydro-5H-pyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFBJKVNVWKMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554788
Record name Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34951-59-2
Record name Ethyl 2,3-dihydro-1H-pyrrolizine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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